
N-benzyl-3-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Cardiac Electrophysiological Activity
One study describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents for cardiac arrhythmias. The research suggests that the 1H-imidazol-1-yl moiety in these compounds could replace the methylsulfonylamino group to produce class III electrophysiological activity, showing promise in vivo models of reentrant arrhythmias with efficacy comparable to clinically trialed agents (Morgan et al., 1990).
Anti-HIV Activity
Another research avenue has involved the synthesis of derivatives aiming to develop new non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities. This includes the creation of 2-oxoethyl-arylamide and arylsulphonamide derivatives, highlighting their potential effectiveness in combating HIV through MT-4 cell evaluations (Al-Masoudi et al., 2007).
Anti-inflammatory and Antimicrobial Activity
The synthesis and anti-inflammatory activity of benzimidazole derivatives, including those with a 1H-imidazol-1-yl moiety, have been explored. These studies demonstrate the compounds' efficacy in reducing inflammation, supported by experimental results from the rat-paw edema method, which compares favorably with common medications like Indomethacin (Bhor & Sable, 2022).
Antimicrobial and Antitumor Applications
The creation of thiosemicarbazide derivatives for the synthesis of imidazole and other heterocyclic compounds showcases their antimicrobial activity. This research underscores the versatility of such compounds in generating new molecules with potential therapeutic applications (Elmagd et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic solutions. Their high inhibition efficiencies offer potential applications in protecting metal surfaces, demonstrating the compounds' utility beyond biomedical applications (Hu et al., 2016).
Mechanism of Action
Mode of Action
It is known that the compound contains a benzamide moiety , which is a common structural feature in many bioactive compounds. Benzamides can interact with various biological targets through hydrogen bonding and hydrophobic interactions . The presence of the imidazole ring could suggest potential interactions with biological targets that recognize this heterocyclic structure .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to definitively state which biochemical pathways are affected. Benzamides and imidazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by the presence of oxidizing or reducing agents. Its efficacy could be influenced by the presence of competing molecules or inhibitors .
properties
IUPAC Name |
N-benzyl-3-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-19-14-20(2)26(21(3)15-19)31-25(33)18-35-28-29-12-13-32(28)24-11-7-10-23(16-24)27(34)30-17-22-8-5-4-6-9-22/h4-16H,17-18H2,1-3H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILAUOSQGGRDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

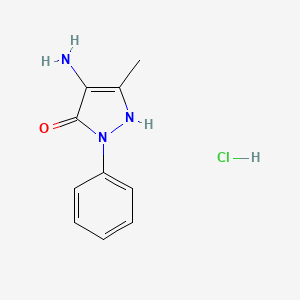
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)
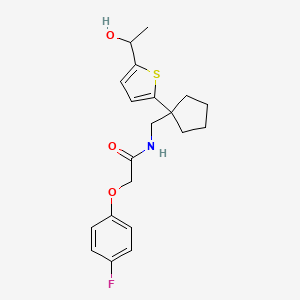
![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)
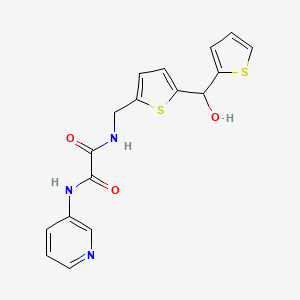
![N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2774365.png)
![N-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2774366.png)

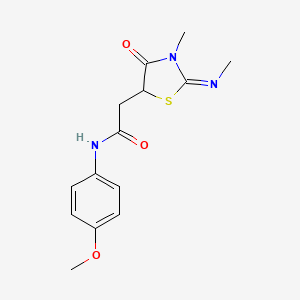
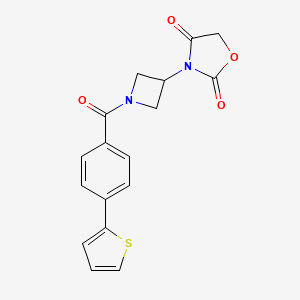
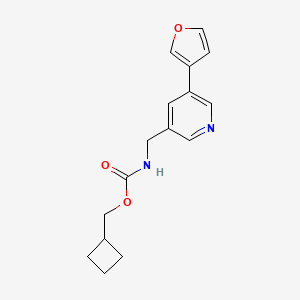

![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2774378.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2774379.png)